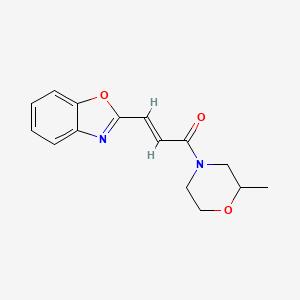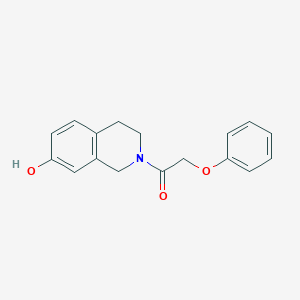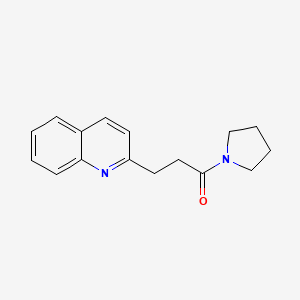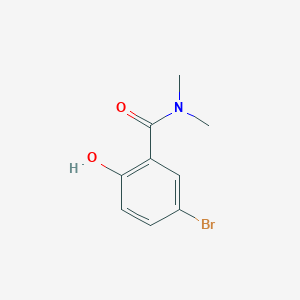
2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole, also known as FIM-1, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in the field of medicine. FIM-1 is a small molecule inhibitor that has been found to be effective in blocking the activity of a specific type of enzyme called ubiquitin-specific protease 7 (USP7). This enzyme is involved in various cellular processes, including DNA damage repair, cell cycle regulation, and immune response. Inhibition of USP7 by FIM-1 has been shown to have therapeutic potential in the treatment of various diseases, including cancer, viral infections, and autoimmune disorders.
作用机制
2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole exerts its biological effects by binding to the catalytic domain of USP7, thereby inhibiting its activity. USP7 plays a critical role in the regulation of various cellular processes by deubiquitinating target proteins. Inhibition of USP7 by 2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole leads to the accumulation of ubiquitinated proteins, which can trigger cell death pathways in cancer cells. 2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole has also been shown to activate the DNA damage response pathway, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole has been shown to have a variety of biochemical and physiological effects in preclinical studies. In cancer cells, 2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole has been found to sensitize cells to chemotherapy and radiation therapy by inducing cell death pathways. 2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole has also been found to have antiviral activity by inhibiting the replication of several viruses. In addition, 2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole has been shown to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune disorders.
实验室实验的优点和局限性
One of the main advantages of 2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole is its specificity for USP7, which makes it a valuable tool for studying the biological functions of this enzyme. 2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole has also been shown to have low toxicity in preclinical studies, making it a promising candidate for further development as a therapeutic agent. However, the synthesis of 2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole is complex and requires specialized equipment and expertise. In addition, the biological effects of 2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole may vary depending on the cell type and experimental conditions, which can make it challenging to interpret results.
未来方向
There are several potential future directions for research on 2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole. One area of interest is the development of 2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole derivatives with improved pharmacokinetic properties and efficacy. Another potential direction is the identification of biomarkers that can predict the response of cancer cells to 2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole treatment. In addition, further studies are needed to elucidate the molecular mechanisms underlying the antiviral and immunomodulatory effects of 2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole. Overall, 2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole has significant potential as a therapeutic agent for the treatment of cancer, viral infections, and autoimmune disorders, and further research is warranted to fully explore its therapeutic potential.
合成方法
The synthesis of 2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole involves a series of chemical reactions that require specialized equipment and expertise. The initial step involves the preparation of 2-(4-Fluorophenyl)-4-(chloromethyl)-1,3-oxazole, which is then reacted with imidazole-1-ylmethanol to yield 2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole. The overall synthesis process is complex and requires a high degree of precision to achieve a high yield of pure product.
科学研究应用
2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole has been extensively studied in preclinical models for its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. USP7 is overexpressed in many types of cancer, and its inhibition by 2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole has been shown to sensitize cancer cells to chemotherapy and radiation therapy. 2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole has also been found to have antiviral activity against several viruses, including herpes simplex virus, human papillomavirus, and human immunodeficiency virus. In addition, 2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole has been shown to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune disorders.
属性
IUPAC Name |
2-(4-fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O/c14-11-3-1-10(2-4-11)13-16-12(8-18-13)7-17-6-5-15-9-17/h1-6,8-9H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHGGWGZSQBPBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CO2)CN3C=CN=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(3-methyl-2,4-dioxopyrimidin-1-yl)-N-[3-(1-methyltetrazol-5-yl)phenyl]acetamide](/img/structure/B7509712.png)
![N-methyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7509717.png)


![2-Methyl-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7509734.png)



![[4-[(3-Hydroxypiperidin-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7509775.png)
![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl(oxolan-2-yl)methanone](/img/structure/B7509778.png)
![N-[(5-bromothiophen-3-yl)methyl]cyclobutanecarboxamide](/img/structure/B7509786.png)
